Carbonyl fluoride (COF2), also known as fluorophosgene, is a highly reactive, colorless gas used as a versatile reagent in organic and inorganic synthesis. It serves as a key building block for introducing the carbonyl (-C=O) moiety and as a fluorinating agent, particularly in the production of specialty chemicals where chlorine is undesirable. Its primary role is as a direct, though more specialized, alternative to phosgene (COCl2), enabling the synthesis of valuable intermediates like acyl fluorides, carbamoyl fluorides, and isocyanates under specific, often milder, conditions. The procurement decision for Carbonyl fluoride often centers on its unique reactivity profile and the advantages of producing fluorine-containing, rather than chlorine-containing, products and byproducts.
Direct substitution of Carbonyl fluoride with its common analogue, phosgene (COCl2), or solid surrogates like triphosgene, is often impractical and can lead to process failure. The primary differentiator is the resulting halide: Carbonyl fluoride reactions yield acyl fluorides and hydrogen fluoride (HF) as a byproduct, whereas phosgene yields acyl chlorides and hydrogen chloride (HCl). This is a critical procurement distinction, as acyl fluorides exhibit significantly different stability, reactivity, and selectivity compared to acyl chlorides. Furthermore, the process implications of handling HF versus HCl—including solvent choice, base requirements for scavenging, and material compatibility of reactors—necessitate distinct process designs. Therefore, selecting Carbonyl fluoride is a deliberate choice for accessing the unique properties of fluorinated intermediates, not simply a drop-in replacement for other carbonylating agents.
Carbonyl fluoride provides a direct route to acyl fluorides from carboxylic acids. Unlike the more common acyl chlorides derived from phosgene or thionyl chloride, acyl fluorides offer a distinct balance of stability and reactivity. The carbon-fluorine bond is significantly stronger (~116 kcal/mol) than the carbon-chlorine bond (~81 kcal/mol), rendering acyl fluorides more thermally and hydrolytically stable and easier to handle and purify. This stability does not render them inert; they remain sufficiently reactive for nucleophilic acyl substitution and are particularly advantageous in applications requiring high selectivity and tolerance of sensitive functional groups, such as in peptide synthesis and the manufacturing of complex agrochemicals.
| Evidence Dimension | Carbon-Halogen Bond Strength |
| Target Compound Data | C-F bond in Acyl Fluoride: ~116 kcal/mol |
| Comparator Or Baseline | C-Cl bond in Acyl Chloride: ~81 kcal/mol |
| Quantified Difference | The C-F bond is ~43% stronger than the C-Cl bond. |
| Conditions | General bond dissociation energy values. |
For applications requiring stable, yet reactive, acylating intermediates that minimize side reactions, the use of Carbonyl fluoride to generate acyl fluorides is a superior process choice over phosgene-based routes to less stable acyl chlorides.
Using Carbonyl fluoride avoids the introduction of chlorine into a synthesis, a critical advantage over phosgene (COCl2) and its surrogates (e.g., triphosgene). In many advanced material and pharmaceutical syntheses, residual chlorides from phosgene-based routes can act as catalyst poisons or cause corrosion and product degradation. Carbonyl fluoride-based processes generate fluoride byproducts, which have a different reactivity profile and can be managed with appropriate engineering controls. This makes COF2 an essential precursor for manufacturing high-performance fluoropolymers and specific pharmaceutical intermediates where chloride contamination is unacceptable.
| Evidence Dimension | Halide Byproduct |
| Target Compound Data | Hydrogen Fluoride (HF) and metal fluorides |
| Comparator Or Baseline | Phosgene (COCl2): Hydrogen Chloride (HCl) and metal chlorides |
| Quantified Difference | Qualitative: Chlorine-free vs. Chlorine-containing byproduct stream. |
| Conditions | General reaction of COF2 or COCl2 with nucleophiles (e.g., alcohols, amines). |
Procurement of Carbonyl fluoride is justified for processes where the final product's performance or stability is compromised by chloride impurities, making phosgene-based reagents unsuitable.
As a gas, Carbonyl fluoride offers distinct handling and process control advantages over solid phosgene surrogates like triphosgene. Its gaseous nature allows for precise dosing and rapid, homogeneous mixing in gas-phase or solution-phase reactions, often under mild conditions. For example, in the synthesis of [11C]-labeled PET tracers, reactions with [11C]COF2 proceed in high yields at room temperature with short reaction times, a significant process advantage over methods requiring more complex equipment for handling hazardous chlorine gas for [11C]phosgene synthesis. While still highly toxic, its physical properties (Boiling Point: -83°C) are well-defined, allowing for robust engineering controls like cryogenic trapping and specialized scrubbing systems, differing from the dust-inhalation risks associated with solid phosgene alternatives.
| Evidence Dimension | Reaction Conditions for Heterocycle Synthesis |
| Target Compound Data | Quantitative yields at room temperature, ambient pressure, short reaction times. |
| Comparator Or Baseline | Phosgene (COCl2): Often requires elevated temperatures or more complex handling; its [11C] variant requires hazardous Cl2 gas and specialized equipment. |
| Quantified Difference | Not directly quantified in a single study, but COF2 enables milder conditions (room temp) vs. typical phosgenation protocols. |
| Conditions | Synthesis of [11C]-labeled heterocyclic compounds for PET imaging. |
For high-value applications requiring precise stoichiometric control, mild reaction conditions, and high yields, procuring gaseous Carbonyl fluoride is preferable to managing the activation and potential side reactions of solid substitutes like triphosgene.
Carbonyl fluoride is the reagent of choice for converting sensitive or complex carboxylic acids into their corresponding acyl fluorides. These intermediates offer enhanced thermal and hydrolytic stability compared to acyl chlorides, making them ideal for multi-step syntheses in agrochemical and pharmaceutical development where purification and handling of intermediates is a challenge.
In processes where residual chloride ions are detrimental to product performance, such as in the synthesis of certain high-performance polycarbonates or other fluoropolymers, Carbonyl fluoride provides an essential chlorine-free carbonylation route. This avoids the corrosion and degradation issues associated with phosgene-based manufacturing.
As a direct analogue to phosgene, Carbonyl fluoride is used to synthesize fluorinated isocyanates from amines. These specialized monomers are precursors to fluorinated polyurethanes and other polymers with unique properties, such as enhanced chemical resistance and thermal stability, which cannot be achieved using standard chlorine-containing diisocyanates.
Compressed Gas;Corrosive;Acute Toxic;Health Hazard